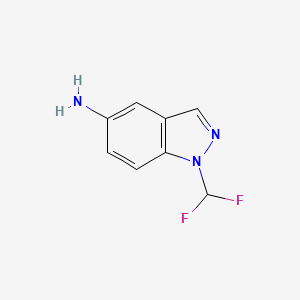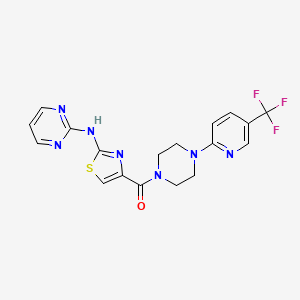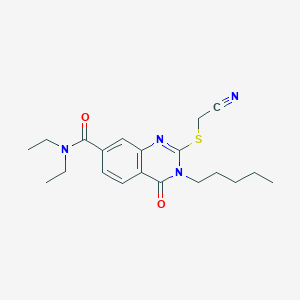![molecular formula C24H28FN5OS B2947430 4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-58-8](/img/no-structure.png)
4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C24H28FN5OS and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality 4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial, Analgesic, and Anti-inflammatory Properties
Research indicates that derivatives of quinazoline, including structures similar to the specified compound, have been explored for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized quinazoline derivatives and found that some compounds exhibited good activity against microbes, while others showed promising analgesic and anti-inflammatory effects. This suggests potential for the development of new treatments based on quinazoline scaffolds with lesser side effects (Dash et al., 2017).
Inhibitory Activities Toward TNF-α Production and T Cell Proliferation
Another application involves the inhibition of TNF-α production and T cell proliferation, which is crucial for treating various inflammatory and autoimmune diseases. Tobe et al. (2003) synthesized 6-fluoro-7-(1-piperazino)quinazolines that exhibited both inhibitory activities, suggesting a therapeutic potential in conditions such as adjuvant arthritis and LPS-induced TNF-α production (Tobe et al., 2003).
Antitumor Activities
Quinazolinone derivatives with specific side chains have shown significant antitumor activities. For instance, Cao et al. (2005) reported that certain derivatives exhibited notable inhibitory activity against human myelogenous leukemia K562 cells, indicating the potential for cancer therapy applications (Cao et al., 2005).
Antifungal and Antibacterial Activities
The synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives revealed some compounds with potential antimicrobial activity. This research suggests these compounds could serve as bases for developing new antimicrobial agents (Babu et al., 2015).
Stability Under Stressful Conditions
Stability studies of similar quinazoline derivatives under various stressful conditions, such as high temperatures, light exposure, and presence of oxidants, have provided insights into their stability and degradation pathways. This information is crucial for the development of pharmaceutical substances and understanding their behavior under different environmental factors (Gendugov et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-aminoquinazoline-2-thiol with 6-bromo-1-hexanoyl chloride, followed by reaction with 4-(4-fluorophenyl)piperazine and subsequent deprotection to yield the final product.", "Starting Materials": [ "4-aminoquinazoline-2-thiol", "6-bromo-1-hexanoyl chloride", "4-(4-fluorophenyl)piperazine", "Sodium hydride", "Dimethylformamide (DMF)", "Methanol", "Chloroform", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: 4-aminoquinazoline-2-thiol is reacted with sodium hydride in DMF to form the sodium salt of the thiol.", "Step 2: The sodium salt of the thiol is reacted with 6-bromo-1-hexanoyl chloride in DMF to form the corresponding thioester.", "Step 3: The thioester is then reacted with 4-(4-fluorophenyl)piperazine in DMF to form the desired product.", "Step 4: The product is then deprotected by treatment with acetic acid in methanol to remove the thioester protecting group.", "Step 5: The crude product is purified by column chromatography using chloroform/methanol as the eluent.", "Step 6: The final product is obtained by recrystallization from a mixture of methanol and water, followed by drying under vacuum." ] } | |
Número CAS |
689266-58-8 |
Nombre del producto |
4-({6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione |
Fórmula molecular |
C24H28FN5OS |
Peso molecular |
453.58 |
Nombre IUPAC |
1-[4-(4-fluorophenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C24H28FN5OS/c25-18-9-11-19(12-10-18)29-14-16-30(17-15-29)22(31)8-2-1-5-13-26-23-20-6-3-4-7-21(20)27-24(32)28-23/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H2,26,27,28,32) |
Clave InChI |
WAZUANSZUPIXSF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2947348.png)
![5-fluoro-N-((1-phenylpyrrolidin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2947350.png)
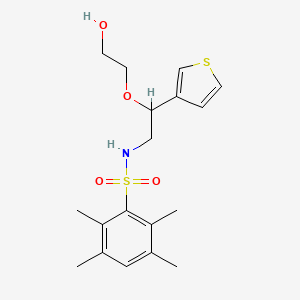
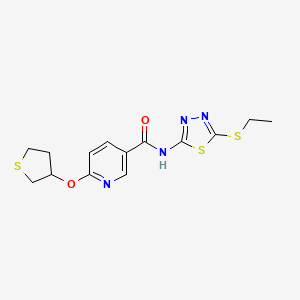
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2947355.png)


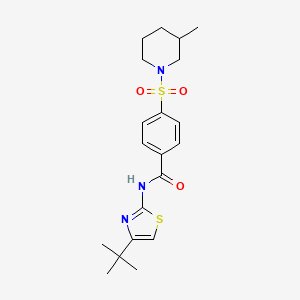
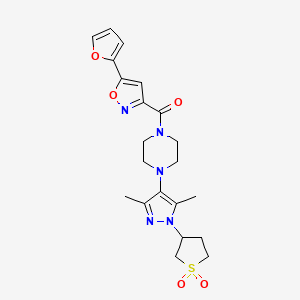
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)

